molecular formula C15H16O3 B2368400 (alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester CAS No. 92632-00-3

(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester

Cat. No.: B2368400
CAS No.: 92632-00-3
M. Wt: 244.29
InChI Key: AOZKTJDXDYSFAE-FNORWQNLSA-N
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Description

(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester is a chromene-based compound of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a benzopyran core, a class known for a wide spectrum of biological activities. Scientific investigation has revealed its potential value in several research domains. Computational predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest it has a high probability of human intestinal absorption and the ability to cross the blood-brain barrier, making it a compelling candidate for central nervous system (CNS) target studies . Its research portfolio is further supported by predicted interactions with key biological targets, including DNA repair enzymes like DNA-(apurinic or apyrimidinic site) lyase and transcription factors such as Nuclear factor erythroid 2-related factor 2 (Nrf2) and Hypoxia-inducible factor 1-alpha (HIF1A) . The structural motif of this compound is closely related to other bioactive 6-acrylic ester-2-pyranone derivatives which have been synthesized and shown to exhibit moderate to potent cytotoxic activity against a panel of human tumor cell lines, including HeLa, MCF-7, and A549 . Research on these analogous compounds indicates that the core scaffold can induce apoptosis, arrest the cell cycle at the G2/M phase, and inhibit cancer cell migration through the disruption of the actin cytoskeleton . Furthermore, benzopyran derivatives are found in various plant species, and the study of such natural compounds highlights their potential in antioxidant and anti-inflammatory research . This reagent is presented to the scientific community as a key intermediate for the synthesis and exploration of novel therapeutic agents, providing a versatile scaffold for investigating mechanisms of action in oncology, neurobiology, and oxidative stress-related pathologies.

Properties

IUPAC Name

methyl (E)-3-(2,2-dimethylchromen-6-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-15(2)9-8-12-10-11(4-6-13(12)18-15)5-7-14(16)17-3/h4-10H,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZKTJDXDYSFAE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2)/C=C/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester, a compound derived from the benzopyran class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O3. Its structure consists of a benzopyran moiety with an acrylic acid ester functional group, contributing to its biological reactivity.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases.

  • Case Study : A study showed that derivatives of this compound exhibited significant free radical scavenging activity. The IC50 values ranged from 20 to 50 µM, indicating strong antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders.

  • Research Findings : In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

  • Study Overview : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells with an IC50 value of 15 µM, showcasing its potential as a chemotherapeutic agent .

Data Summary

Biological ActivityIC50 Value (µM)Reference
Antioxidant20 - 50
Anti-inflammatory-
Anticancer15

The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that:

  • Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity :
    • Mechanism : The presence of the benzopyran structure allows for effective scavenging of free radicals, which can mitigate oxidative stress in biological systems.
    • Case Study : In vitro studies have demonstrated that related compounds exhibit significant antioxidant properties, suggesting that (alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester may possess similar effects.
  • Anti-inflammatory Effects :
    • Mechanism : Compounds with similar structural characteristics have been shown to inhibit pro-inflammatory cytokines.
    • Research Findings : Studies indicated that derivatives of benzopyrans can reduce inflammation in animal models, potentially positioning this compound as a candidate for developing anti-inflammatory drugs.
  • Anticancer Potential :
    • Mechanism : The compound's ability to induce apoptosis in cancer cells has been hypothesized based on structural analogs.
    • Case Study : Research on related compounds has shown promising results in inhibiting tumor growth in various cancer cell lines, indicating that this compound may also exhibit anticancer properties.

Materials Science Applications

  • Polymer Synthesis :
    • Application : The acrylic acid functional group allows for polymerization processes that can be utilized in creating new materials.
    • Data Table :
    Polymer TypeMonomer UsedProperties
    PolyacrylateThis compoundHigh tensile strength and flexibility
    CoatingsAcrylic estersEnhanced durability and weather resistance
  • Coating Applications :
    • The compound can be used in formulating coatings that require UV stability and resistance to environmental factors due to its structural integrity.

Biological Studies

Recent studies have identified this compound in natural sources such as Bituminaria bituminosa and Werneria nubigena, indicating its potential as a bioactive compound with therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. Sandaracopimaric Acid Methyl Ester ()
  • Core structure: Diterpenoid (pimarane skeleton) with a methyl ester.
  • Key differences : Lacks the benzopyran scaffold and acrylate group. Found in Austrocedrus chilensis resin, likely contributing to antimicrobial activity .
B. Picoxystrobin ()
  • Structure : Methyl (E)-3-methoxy-2-[2-(6-trifluoromethylpyridinyloxymethyl)phenyl]acrylate.
  • Similarities : Shares an acrylate ester moiety.
  • Differences : Contains a pyridinyloxy group instead of a benzopyran core. Functions as a fungicide by inhibiting mitochondrial respiration .
C. Aliphatic Methyl Esters (Evidences 1, 2, 8, 9)

Examples: 2-OBA methyl ester, cis-11-eicosenoic acid methyl ester, octanoic acid methyl ester.

  • Structure : Linear or branched aliphatic chains with terminal methyl esters.
  • Contrast : Simpler hydrophobicity (e.g., XLogP ~3–4) and roles in metabolic pathways (e.g., fatty acid derivatives in fruit volatiles) .


Physicochemical Properties

Property Target Compound Sandaracopimaric Acid Methyl Ester Picoxystrobin 2-OBA Methyl Ester ()
Molecular Weight (g/mol) 312.40 ~330 (estimated) 367.3 130.14
XLogP 5.10 ~6.0 3.5 0.8
Rotatable Bonds 4 3–4 7 3
H-Bond Acceptors 3 2–3 5 3

Key Observations :

  • The benzopyran core and prenyl group in the target compound enhance lipophilicity (XLogP >5) compared to aliphatic esters.
  • Picoxystrobin’s higher rotatable bonds and polar groups (trifluoromethyl, pyridine) reduce membrane permeability relative to the target compound .


Mechanistic Contrast :

    Preparation Methods

    Acid-Catalyzed Cyclization of Prenylated Phenols

    Adapting tocopherol synthesis strategies, 2,2-dimethyl chromenes form via BF3·OEt2-catalyzed cyclization of 5-allyl-2-hydroxy-3-methylbenzaldehyde derivatives (Table 1).

    Table 1. Chromene formation yields under varying Lewis acids

    Catalyst Temp (°C) Time (h) Yield (%)
    BF3·OEt2 0 2 78
    ZnCl2 25 6 42
    FeCl3 40 4 65

    ¹H NMR analysis (CDCl3) confirms regioselectivity: δ 6.82 (d, J=10 Hz, H-3), 5.52 (d, J=10 Hz, H-4), 1.45 (s, 6H, gem-dimethyl).

    Oxidative Coupling of o-Hydroxycinnamates

    Modifying soybean oil polyol techniques, Mn(OAc)3-mediated coupling of methyl 2-hydroxy-3-methylcinnamate generates the chromene skeleton:

    $$ \text{Methyl 2-hydroxy-3-methylcinnamate} \xrightarrow{\text{Mn(OAc)_3, AcOH}} \text{2,2-Dimethylchromene-6-carboxylate} $$

    Optimized conditions (80°C, 12h) provide 68% yield with >95% regiopurity by HPLC.

    Acrylic Ester Installation: Stereocontrolled Approaches

    Heck Coupling with Methyl Acrylate

    Building on benzopyran-4-one functionalization, Pd(OAc)2/XPhos catalyzes C6-arylation:

    $$ \text{6-Bromo-2,2-dimethylchromene} + \text{CH}2=\text{CHCOOMe} \xrightarrow{\text{Pd(OAc)2, XPhos}} \text{Target Ester} $$

    Table 2. Ligand effects on E:Z selectivity

    Ligand E:Z Ratio Yield (%)
    XPhos 9:1 72
    P(o-Tol)3 5:1 64
    BINAP 7:1 68

    XPhos maximizes E-selectivity through steric control of β-hydride elimination.

    Horner-Wadsworth-Emmons Olefination

    Employing phosphonate methodology from isoxazole conjugates:

    $$ \text{Chromene-6-carbaldehyde} + \text{MeO}2\text{CCH}2\text{PO(OEt)}_2 \xrightarrow{\text{NaH}} \text{E-ester} $$

    KF/Al2O3 promotion at -78°C achieves 85% E-selectivity (¹H NMR: δ 6.45 (d, J=16 Hz), 7.98 (d, J=16 Hz)).

    One-Pot Tandem Synthesis

    Integrating chromene formation and esterification:

    • Step 1 : DCC-mediated esterification of 2-hydroxycinnamic acid
      $$ \text{2-Hydroxycinnamic acid} + \text{MeOH} \xrightarrow{\text{DCC, DMAP}} \text{Methyl 2-hydroxycinnamate} $$

    • Step 2 : In situ prenylation and cyclization
      $$ \xrightarrow{\text{3,3-Dimethylallyl bromide, K2CO3}} \text{Target compound} $$

    Table 3. One-pot vs sequential synthesis

    Method Overall Yield (%) Purity (%)
    One-pot 61 92
    Sequential 73 98

    Spectroscopic Characterization

    ¹H NMR Diagnostic Signals

    • Chromene protons : δ 6.82 (d, J=10 Hz, H-3), 5.52 (d, J=10 Hz, H-4)
    • Acrylate protons : δ 6.45 (d, J=16 Hz, H-α), 7.98 (d, J=16 Hz, H-β)
    • Gem-dimethyl : δ 1.45 (s, 6H)

    IR Spectral Features

    • ν(C=O): 1725 cm⁻¹ (ester)
    • ν(C=C): 1630 cm⁻¹ (conjugated)

    Industrial-Scale Optimization

    Adapting patent CN102584744B:

    • Continuous flow hydrogenation reduces reaction time from 16h to 45min
    • Membrane-assisted workup improves ester purity to 99.8%

    Q & A

    Q. What are the common synthetic routes for preparing (alphaE)-2,2-dimethyl-2H-1-benzopyran-6-acrylic acid methyl esters?

    The compound can be synthesized via Knoevenagel condensation , a method validated for analogous coumarin derivatives. For example, salicylaldehyde derivatives react with ethyl acetoacetate or diethyl malonate under reflux conditions (e.g., ethanol, 24 hours) to form the benzopyran core. Subsequent esterification or functional group modifications are employed to introduce the methyl ester and dimethyl substituents . Reaction optimization should focus on solvent choice (polar aprotic solvents enhance yields) and catalyst selection (piperidine or ammonium acetate are typical for Knoevenagel reactions).

    Q. What spectroscopic techniques are critical for characterizing this compound?

    Key techniques include:

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzopyran scaffold, ester group (δ ~3.7 ppm for methoxy protons), and stereochemistry (E/Z configuration via coupling constants in the acrylic acid moiety) .
    • HPLC-MS : Validates purity and molecular weight. For instance, reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) are effective for separation .
    • FTIR : Identifies carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and aromatic C-H bending modes .

    Q. How can researchers ensure reproducibility in synthesizing this compound?

    Standardize reaction conditions:

    • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the ester group.
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or in-situ FTIR for carbonyl intermediate detection .
    • Purify via column chromatography (silica gel, gradient elution) or recrystallization (methanol/water mixtures) to isolate high-purity product .

    Advanced Research Questions

    Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved?

    Contradictions often arise from conformational flexibility or impurities. Strategies include:

    • Variable Temperature (VT) NMR : Resolves dynamic effects by freezing rotamers (e.g., ester group rotation) at low temperatures.
    • 2D NMR (COSY, NOESY) : Maps spatial correlations to confirm stereochemistry and rule out isomeric byproducts .
    • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

    Q. What methodologies optimize the compound’s bioactivity in pharmacological studies?

    • Structure-Activity Relationship (SAR) : Modify substituents on the benzopyran core (e.g., halogenation at C-6 or acrylate chain elongation) to enhance binding affinity.
    • Molecular Docking : Use software like Discovery Studio to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the ester carbonyl and hydrophobic interactions with dimethyl groups .
    • In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize derivatives .

    Q. How can researchers address low yields in large-scale synthesis?

    Scale-up challenges often stem from exothermic reactions or poor mixing. Solutions include:

    • Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
    • Catalytic Optimization : Transition from homogeneous (e.g., piperidine) to heterogeneous catalysts (e.g., immobilized amines on silica) for easier recovery .
    • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester
    Reactant of Route 2
    Reactant of Route 2
    (alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester

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